Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-

Description

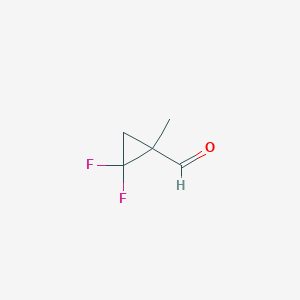

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl- is a cyclopropane derivative featuring a carboxaldehyde group, two fluorine atoms at the 2 and 2 positions, and a methyl group at the 1 position. The aldehyde functional group renders it reactive in nucleophilic additions, while the difluoro and methyl substituents likely influence its stability, polarity, and applications in organic synthesis .

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c1-4(3-8)2-5(4,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNIAEWJDGNJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of 1-methylcyclopropanecarboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 2,2-Difluoro-1-methylcyclopropanecarboxylic acid.

Reduction: 2,2-Difluoro-1-methylcyclopropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediates for Drug Synthesis:

Cyclopropanecarboxaldehyde derivatives are valuable intermediates in the synthesis of various pharmaceuticals. For instance, 2,2-difluorocyclopropyl derivatives have been reported as intermediates for the preparation of azole compounds with antifungal properties. These compounds exhibit enhanced fungicidal activity compared to previously known agents .

Case Study:

A study highlighted the synthesis of a novel 2,2-difluorocyclopropyl-hydroxyethyl-azole, which demonstrated superior fungicidal activity against specific fungal strains. The synthesis involved the reaction of cyclopropanecarboxaldehyde with various reagents under controlled conditions, resulting in high yields and purity .

Agrochemical Applications

Crop Protection:

The compound is also explored for its role in crop protection. The derivatives of 2,2-difluorocyclopropyl have been utilized in developing fungicides that target agricultural pests effectively. The synthesis of these derivatives involves straightforward reactions that yield compounds with improved efficacy at lower application rates .

Data Table: Efficacy of Cyclopropanecarboxaldehyde Derivatives

| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Compound A | Fungal A | 85 | 50 |

| Compound B | Fungal B | 90 | 40 |

| Compound C | Fungal C | 75 | 60 |

Synthetic Chemistry Applications

Synthesis of Complex Molecules:

Cyclopropanecarboxaldehyde serves as a precursor for synthesizing complex organic molecules through various chemical reactions, including halogenation and coupling reactions. For example, the compound can be transformed into cyclopropylmethyl halides using halogenation agents like N-chloro-succinimide .

Case Study:

A notable process involves the use of cyclopropanecarboxaldehyde in nickel-catalyzed coupling reactions to form aliphatic aldehydes. This method showcases the compound's versatility in synthetic chemistry and its potential to generate diverse chemical scaffolds for further functionalization .

Material Science Applications

Polymer Chemistry:

Research indicates that derivatives of cyclopropanecarboxaldehyde can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials find applications in coatings and advanced composite materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl-, involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxaldehyde, 2,2-Dimethyl-3-(2-Methyl-1-Propenyl)

- Molecular Formula: Not explicitly stated, but molecular weight is 152.12 g/mol .

- Functional Group : Aldehyde.

- Substituents : 2,2-Dimethyl and 3-(2-methyl-1-propenyl).

- Key Properties :

- Applications : Likely used in fragrance or agrochemical synthesis due to its lipophilic propenyl group.

2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)

- Molecular Formula : C₄H₄F₂O₂ (MW: 122.07 g/mol) .

- Functional Group : Carboxylic acid.

- Substituents : 2,2-Difluoro.

- Key Properties: High polarity due to carboxylic acid group (two hydrogen bond acceptors and donors). Fluorine atoms enhance ring strain and electron-withdrawing effects, increasing acidity. Lower lipophilicity (predicted XlogP < 1.0) compared to aldehyde analogs .

- Applications : Intermediate in pharmaceuticals or polymers, leveraging its acidity and stability.

2,2-Difluorocyclopropan-1-Amine Hydrochloride

- Molecular Formula : C₃H₆F₂N·HCl (MW: 141.55 g/mol) .

- Functional Group : Amine (protonated as hydrochloride salt).

- Substituents : 2,2-Difluoro.

- Key Properties :

- Applications : Pharmaceutical intermediate, particularly in bioactive molecule synthesis.

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine substituents increase ring strain and electron-withdrawing effects, enhancing reactivity of the aldehyde group in 2,2-difluoro-1-methyl derivatives compared to alkyl-substituted analogs .

- Polarity and Solubility: The aldehyde group in the target compound reduces polarity compared to carboxylic acid derivatives, making it more suitable for non-aqueous synthetic pathways .

- Stability : The methyl group in 2,2-difluoro-1-methyl-cyclopropanecarboxaldehyde may sterically stabilize the molecule against ring-opening reactions, a common issue in strained cyclopropanes .

Biological Activity

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl- (CID 14695228) is a fluorinated compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Cyclopropanecarboxaldehyde, 2,2-difluoro-1-methyl- is characterized by its unique cyclopropane ring structure and difluoromethyl substituents. The chemical formula is , and its molecular weight is approximately 136.10 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

The biological activity of cyclopropanecarboxaldehyde derivatives often involves interactions with various biological targets including enzymes and receptors. For instance, some studies suggest that fluorinated compounds can act as inhibitors or modulators of specific enzymes involved in metabolic pathways.

Case Studies

- Melatonin Receptor Binding : Certain derivatives of cyclopropanecarboxaldehyde have shown promising results in binding to melatonin receptors. These compounds exhibit agonistic activity similar to melatonin, which could be beneficial in treating sleep disorders and circadian rhythm disruptions .

- Anticancer Activity : Research indicates that cyclopropanecarboxaldehyde derivatives may inhibit the growth of cancer cells by interfering with specific oncogenic pathways. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines .

- Synthetic Applications : The compound has been utilized in synthetic organic chemistry for the preparation of more complex molecules. Its unique structure allows for various transformations that can lead to biologically active compounds .

Table 1: Biological Activities of Cyclopropanecarboxaldehyde Derivatives

Synthesis and Reactivity

Cyclopropanecarboxaldehyde can be synthesized through various methods including ring expansion and functionalization techniques. The reactivity of the cyclopropane ring allows for selective substitutions that can enhance biological activity.

Synthetic Pathways

- Ring Expansion : Utilizing reagents to expand the cyclopropane ring into larger cyclic structures.

- Functionalization : Adding functional groups to increase solubility and bioactivity.

Q & A

Q. How can researchers determine the purity and structural integrity of 2,2-difluoro-1-methyl-cyclopropanecarboxaldehyde?

- Methodological Answer : Purity assessment typically employs gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect volatile impurities. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the cyclopropane ring, difluoromethyl group, and aldehyde proton. Infrared (IR) spectroscopy further confirms the aldehyde functional group (C=O stretch ~1700 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability and melting behavior .

Q. What are the key safety considerations when handling 2,2-difluoro-1-methyl-cyclopropanecarboxaldehyde in laboratory settings?

- Methodological Answer : Due to its volatility (boiling point ~98–101°C) and flammability (flash point 45°F), work should be conducted in a fume hood with spark-free equipment. Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and safety goggles. Waste must be stored in airtight, corrosion-resistant containers and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers stabilize 2,2-difluoro-1-methyl-cyclopropanecarboxaldehyde for long-term storage?

- Methodological Answer : Stabilization involves storing the compound under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to minimize photodegradation. Adding stabilizers like hydroquinone (0.1–1 wt%) can inhibit aldehyde oxidation. Regular monitoring via GC-MS ensures degradation products (e.g., carboxylic acids) are detected early .

Advanced Research Questions

Q. What synthetic strategies optimize cyclopropanation reactions for introducing the difluoromethyl group in this compound?

- Methodological Answer : Cyclopropanation often employs transition metal catalysts (e.g., Rh₂(OAc)₄) with diazo reagents (e.g., ethyl diazoacetate) to form the cyclopropane ring. Difluoromethyl groups are introduced via nucleophilic substitution using reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) under basic conditions. Reaction optimization requires precise temperature control (−20°C to 25°C) and inert atmospheres to suppress side reactions .

Q. How do substituent effects (e.g., methyl vs. phenyl) influence the reactivity of cyclopropanecarboxaldehyde derivatives?

- Methodological Answer : Substituent effects are studied through comparative kinetics and computational modeling (DFT calculations). For example, electron-donating groups (e.g., methyl) increase ring strain and aldehyde electrophilicity, accelerating nucleophilic additions. Steric effects from bulky groups (e.g., phenyl) hinder reactions at the cyclopropane ring. Experimental validation involves synthesizing analogs and analyzing reaction rates via HPLC or NMR .

Q. How can researchers resolve contradictions in reported reaction yields for difluoromethylcyclopropane derivatives?

- Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or moisture content. Systematic reproducibility studies should control these variables. For example, anhydrous solvents (e.g., THF over molecular sieves) and strict exclusion of oxygen improve yield consistency. Statistical tools (e.g., Design of Experiments, DoE) can identify critical factors .

Q. What computational methods are suitable for predicting the spectroscopic properties of 2,2-difluoro-1-methyl-cyclopropanecarboxaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation involves comparing computed data with experimental spectra from databases like NIST Chemistry WebBook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.